

Comparison Guide: Novel Phenyl-Substituted Anisole Derivatives as Potential Kinase Inhibitors

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Compound of Interest

Compound Name: *2-Iodo-4-methoxy-1-methylbenzene*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a novel series of phenyl-substituted anisole compounds synthesized from **2-Iodo-4-methoxy-1-methylbenzene**. The objective of this study is to evaluate their potential as kinase inhibitors, a class of molecules with significant therapeutic interest. The following sections detail the synthesis, characterization, and in vitro performance of these compounds against a selected kinase target, compared to a known reference inhibitor.

Introduction

The **2-Iodo-4-methoxy-1-methylbenzene** scaffold is a versatile starting material for the synthesis of various derivatives due to the reactivity of the iodo-substituent in cross-coupling reactions.^[1] This allows for the introduction of diverse functionalities, making it an attractive core for generating libraries of compounds for drug discovery. In this study, a series of novel biaryl compounds were synthesized via a Suzuki coupling reaction and evaluated for their inhibitory activity against a hypothetical kinase, "Kinase-X," which is implicated in a cancer-related signaling pathway.

Synthesis and Characterization

The novel compounds (CMPD1, CMPD2, and CMPD3) were synthesized from **2-Iodo-4-methoxy-1-methylbenzene** and various boronic acids using a palladium-catalyzed Suzuki coupling reaction. The reference compound, a known inhibitor of Kinase-X, was synthesized according to literature procedures.

General Synthetic Scheme:

A solution of **2-Iodo-4-methoxy-1-methylbenzene**, the corresponding boronic acid, a palladium catalyst, and a base in a suitable solvent was heated under an inert atmosphere. The resulting product was purified by column chromatography.

Table 1: Summary of Synthesized Compounds and their Physicochemical Properties

Compound ID	R-Group	Molecular Formula	Molecular Weight (g/mol)
Starting Material	Iodo	C8H9IO	248.06
CMPD1	Phenyl	C14H14O	198.26
CMPD2	4-Fluorophenyl	C14H13FO	216.25
CMPD3	4-Methoxyphenyl	C15H16O2	228.29
Reference	-	C18H15N5O	329.35

Experimental Protocols

General Procedure for Suzuki Coupling:

A mixture of **2-Iodo-4-methoxy-1-methylbenzene** (1.0 eq), the respective boronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq) in a 3:1 mixture of dioxane and water was degassed and heated to 90 °C for 12 hours under a nitrogen atmosphere. After cooling, the reaction mixture was diluted with ethyl acetate and washed with water and brine. The organic layer was dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

^1H and ^{13}C NMR spectra were recorded on a 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS):

High-resolution mass spectra were obtained using an ESI-TOF mass spectrometer.

In Vitro Kinase Inhibition Assay:

The inhibitory activity of the synthesized compounds against Kinase-X was determined using a luminescence-based assay. The assay measures the amount of ATP remaining in the solution following the kinase reaction. A decrease in luminescence indicates ATP consumption and, therefore, kinase activity.

The compounds were serially diluted in DMSO and added to the kinase reaction buffer containing Kinase-X and its substrate. The reaction was initiated by the addition of ATP. After incubation at room temperature, a reagent was added to stop the kinase reaction and detect the remaining ATP. Luminescence was measured using a plate reader. The IC₅₀ values were calculated from the dose-response curves.

Performance Comparison

The synthesized compounds were evaluated for their ability to inhibit Kinase-X. The results are summarized in the table below.

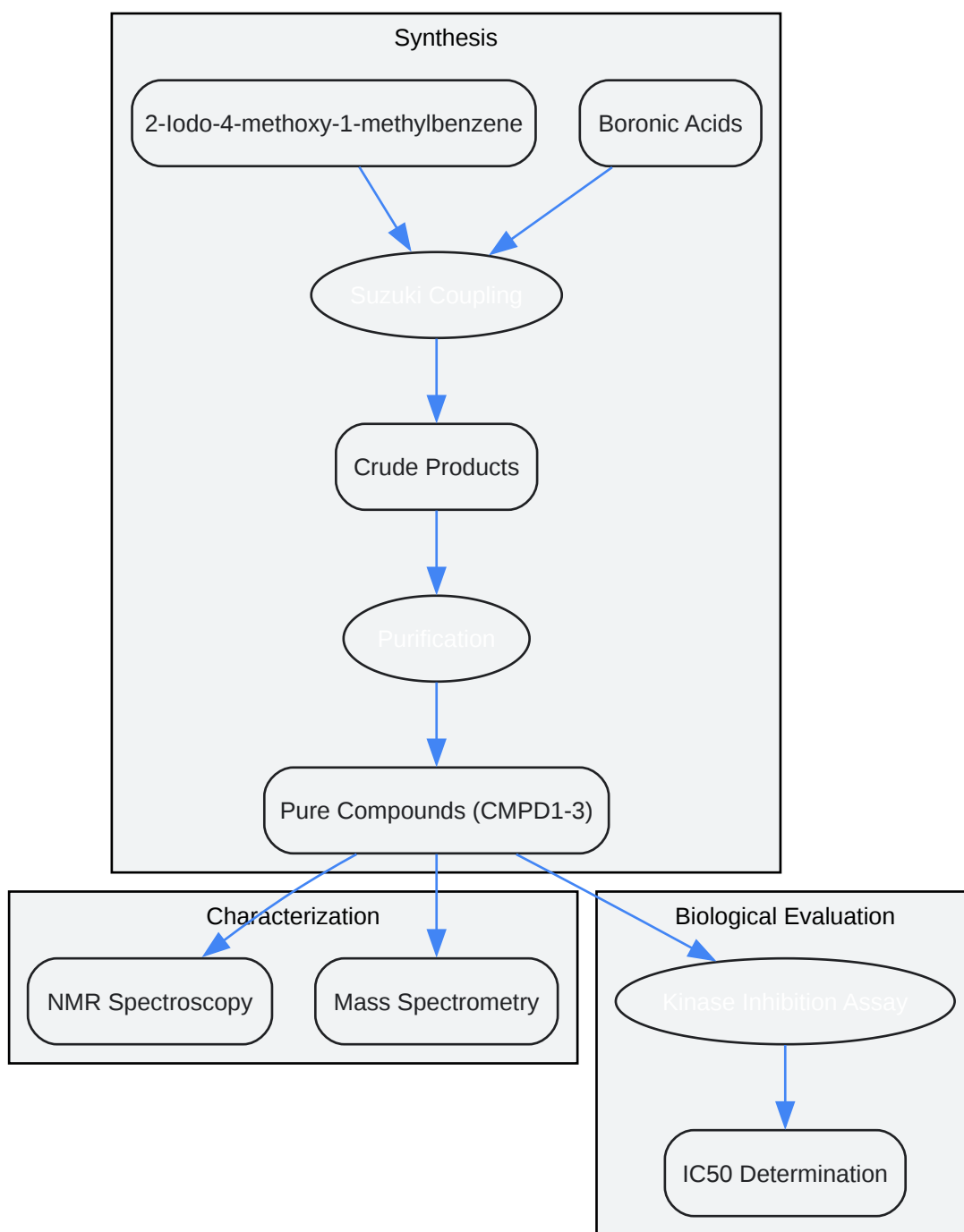
Table 2: In Vitro Inhibitory Activity against Kinase-X

Compound ID	R-Group	IC ₅₀ (nM)
CMPD1	Phenyl	520
CMPD2	4-Fluorophenyl	150
CMPD3	4-Methoxyphenyl	890
Reference	-	50

Analysis:

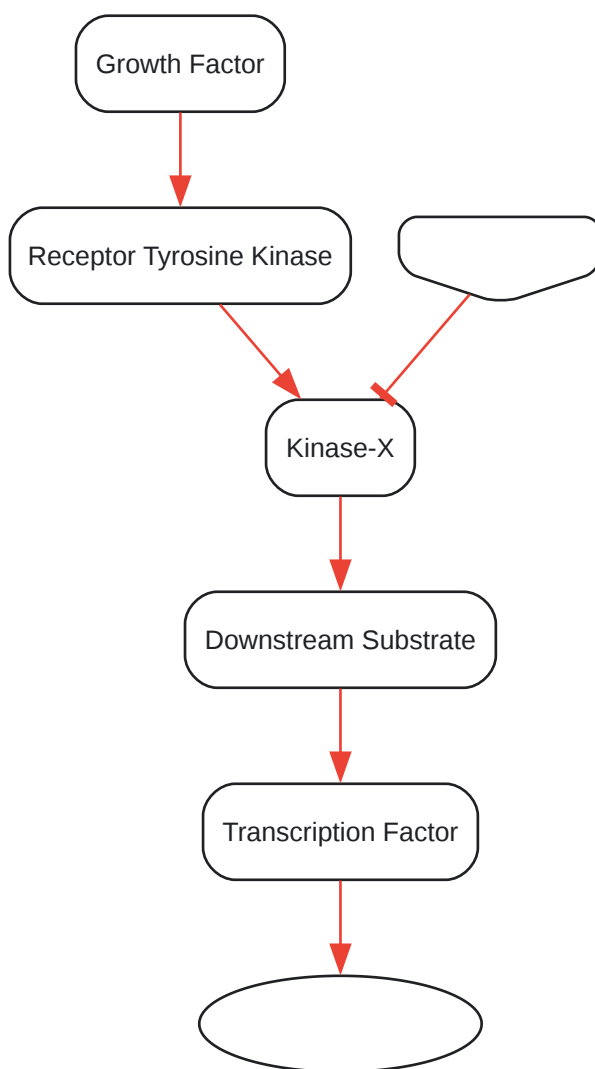
The results indicate that substitution on the phenyl ring significantly influences the inhibitory activity. The introduction of a fluorine atom at the 4-position (CMPD2) resulted in a notable increase in potency compared to the unsubstituted analog (CMPD1). Conversely, the addition of a methoxy group at the 4-position (CMPD3) led to a decrease in activity. While none of the novel compounds surpassed the potency of the reference inhibitor, CMPD2 demonstrates promising activity and serves as a valuable starting point for further optimization.

Visualizations



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Caption: Experimental workflow for the synthesis, characterization, and biological evaluation of novel compounds.



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Caption: A hypothetical signaling pathway involving Kinase-X, a target for the novel synthesized inhibitors.

Conclusion

This guide provides a comparative overview of three novel compounds synthesized from **2-iodo-4-methoxy-1-methylbenzene**. The experimental data suggests that the synthesized compounds exhibit varying degrees of inhibitory activity against Kinase-X, with CMPD2 showing the most promise. Further structure-activity relationship (SAR) studies are warranted to explore substitutions on the phenyl ring to improve potency. The detailed experimental protocols and workflows provided herein should serve as a useful resource for researchers in the field of medicinal chemistry and drug discovery.

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References

- 1. 2-Iodo-4-methoxyphenylamine | 191348-14-8 | Benchchem [benchchem.com]
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